

Nazartinib Overview and Safety Profile

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Compound Focus: Nazartinib

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Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target EGFR-sensitizing mutations and the Thr790Met resistance mutation while sparing wild-type EGFR, which is a key differentiator from earlier generation TKIs [1] [2].

The safety profile presented below is primarily derived from a Phase 1 dose-escalation study involving 180 patients with advanced EGFR-mutant NSCLC. The most common adverse events (AEs) were generally low-grade and manageable [1].

Adverse Event Summary and Management Guide

The table below summarizes the common adverse events and suggested management strategies based on the available clinical data.

Adverse Event	Incidence (All Grades)	Most Common Grade	Incidence (Grade 3-4)	Management & Notes
Rash (All types)	62% (111/180)	Grade 1-2	15% (27/180)	Maculopapular rash (40%) was most frequent. Minimal dose reductions were required [1].
Diarrhea	45% (81/180)	Grade 1-2	Information Missing	Manage with standard anti-diarrheal agents [1].

Adverse Event	Incidence (All Grades)	Most Common Grade	Incidence (Grade 3-4)	Management & Notes
Pruritus (Itching)	39% (70/180)	Grade 1-2	Information Missing	Often associated with rash; symptomatic management is recommended [1].
Fatigue	30% (54/180)	Grade 1-2	Information Missing	-
Stomatitis	30% (54/180)	Grade 1-2	Information Missing	-
Pneumonia	Information Missing	-	7% (12/180)	A common serious infection; monitor patients closely [1].
Anaemia	Information Missing	-	6% (10/180)	-

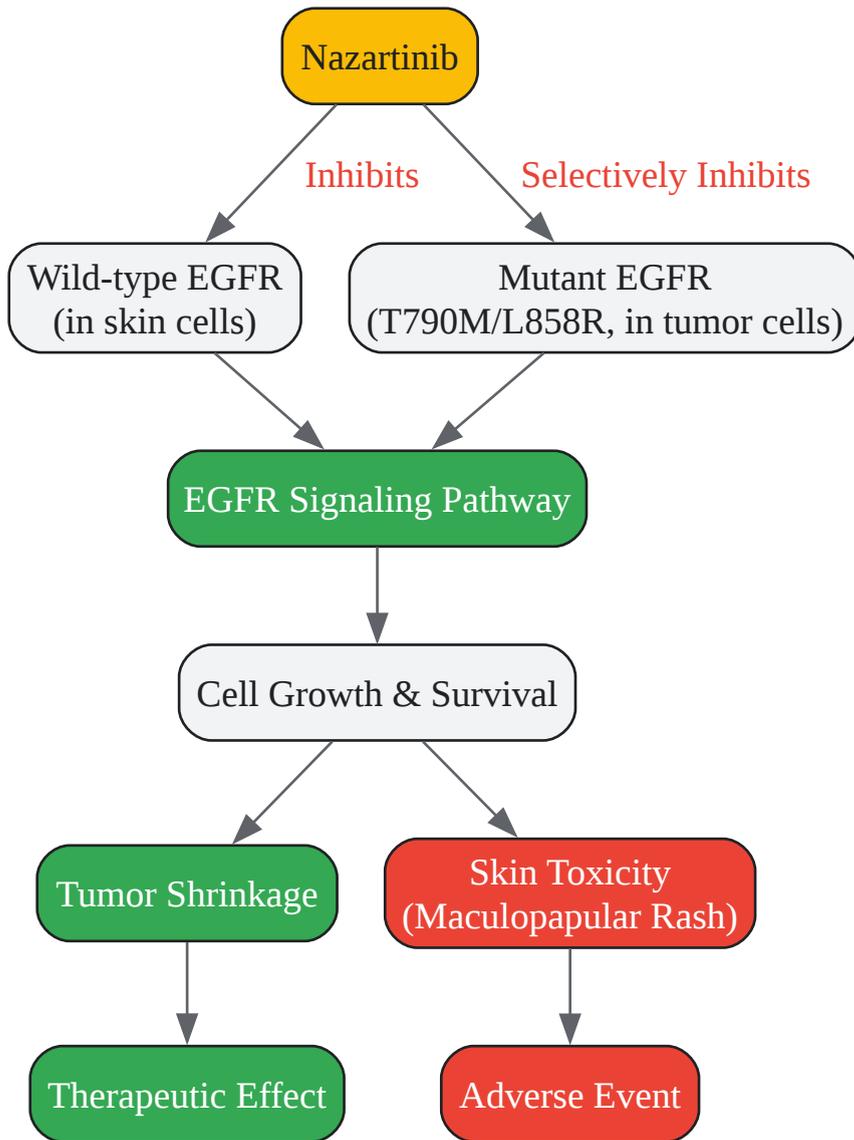
Key Clinical Trial Design

The primary source of safety data is a **multicenter, open-label, Phase 1 study** (NCT02108964) [1].

- **Objective:** To assess the safety and determine the recommended Phase 2 dose (RP2D) of **nazartinib**.
- **Patient Population:** 180 adults with stage IIIB-IV EGFR-mutant NSCLC. Patients had varying statuses of EGFR mutation and previous treatments.
- **Dosing:** **Nazartinib** was administered orally, once daily, across seven dose levels (75 mg to 350 mg) on a continuous 28-day schedule.
- **Key Outcomes:**
 - The **maximum tolerated dose (MTD) was not met**.
 - The **recommended Phase 2 dose (RP2D)** was declared as **150 mg once daily** (tablet formulation).
 - Serious adverse events suspected to be drug-related occurred in **9% (16/180)** of patients [1].

Mechanism of Action and Toxicity Pathway

The following diagram illustrates how **nazartinib**'s mechanism of action leads to both its efficacy and characteristic adverse events, like skin rash.



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FAQs for Technical Support

Q1: What is the recommended phase 2 dose for nazartinib, and how was it determined? A1: The recommended Phase 2 dose is **150 mg taken orally once daily**. This was determined in a Phase 1 dose-escalation study that tested doses from 75 mg to 350 mg. Although the maximum tolerated dose was not reached, 150 mg was selected as the RP2D based on the overall safety and efficacy profile [1].

Q2: What are the most common adverse events researchers should monitor in preclinical and clinical studies? **A2:** The most frequent AEs are dermatological and gastrointestinal. Researchers should closely monitor for:

- **Rash**, particularly maculopapular rash.
- **Diarrhea**.
- **Pruritus** (itching). These events were predominantly Grade 1-2 in severity, indicating they are manageable in most cases [1].

Q3: Are there any serious adverse events or dose-limiting toxicities linked to nazartinib? **A3:** In the Phase 1 study, Grade 3-4 adverse events were reported in 55% of patients, with rash being the most common severe AE (15%). Serious adverse events suspected to be drug-related occurred in 9% of patients. Dose-limiting toxicities were observed in 3% of patients at the 150 mg, 225 mg, and 350 mg dose levels [1].

Conclusion and Research Note

The available data from the Phase 1 trial indicates that **nazartinib** has a **manageable safety profile** with a low rate of dose reductions due to adverse events. Skin-related toxicities are the most prominent but are typically low-grade.

It is important to note that the most detailed safety information comes from a single Phase 1 study [1]. A later search result describes a study protocol for a prospective trial on **nazartinib**, but no results are posted, indicating that more recent or comprehensive clinical data may be limited or not yet publicly available [3].

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References

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